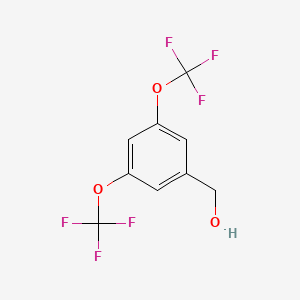

(3,5-Bis(trifluoromethoxy)phenyl)methanol

Description

Properties

IUPAC Name |

[3,5-bis(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O3/c10-8(11,12)17-6-1-5(4-16)2-7(3-6)18-9(13,14)15/h1-3,16H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGQPWWIBDHPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50703897 | |

| Record name | [3,5-Bis(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121586-22-8 | |

| Record name | [3,5-Bis(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to (3,5-Bis(trifluoromethoxy)phenyl)methanol and its Strategic Role in Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Moieties in Drug Discovery

In the landscape of modern drug design, the incorporation of fluorine-containing functional groups is a cornerstone strategy for enhancing the pharmacological and pharmacokinetic profiles of therapeutic candidates.[1][2] Among these, the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups have emerged as pivotal moieties that medicinal chemists leverage to optimize lead compounds into viable drugs.[3] These groups can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[2][4] This guide provides an in-depth technical overview of (3,5-Bis(trifluoromethoxy)phenyl)methanol, a key building block in the synthesis of advanced organic compounds, and draws a comparative analysis with its extensively studied analogue, (3,5-bis(trifluoromethyl)phenyl)methanol.[5] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis and application of these valuable chemical entities.

(3,5-Bis(trifluoromethoxy)phenyl)methanol: A Versatile Building Block

(3,5-Bis(trifluoromethoxy)phenyl)methanol (CAS Number: 1121586-22-8) is a specialized reagent increasingly utilized in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[5] The presence of two trifluoromethoxy groups on the phenyl ring imparts unique electronic and steric properties, which can be exploited to enhance the biological activity and stability of the final products.[5]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and process development.

| Property | Value | Source |

| CAS Number | 1121586-22-8 | [5] |

| Molecular Formula | C₉H₆F₆O₃ | [5] |

| Molecular Weight | 276.13 g/mol | [5] |

| Storage | Room Temperature | [5] |

Synthetic Pathways: A Proposed Methodology

While specific, detailed synthetic protocols for (3,5-Bis(trifluoromethoxy)phenyl)methanol are not extensively documented in readily available literature, a logical and effective synthetic route can be proposed based on standard organic chemistry transformations. The most direct approach involves the reduction of the corresponding benzoic acid or its more reactive derivative, benzoyl chloride.

Proposed Synthesis of (3,5-Bis(trifluoromethoxy)phenyl)methanol

Caption: Proposed two-step synthesis of (3,5-Bis(trifluoromethoxy)phenyl)methanol.

Step-by-Step Protocol (General Guidance):

-

Activation of the Carboxylic Acid: 3,5-Bis(trifluoromethoxy)benzoic acid is converted to its more reactive acid chloride derivative. This is typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

-

Reduction to the Alcohol: The resulting 3,5-bis(trifluoromethoxy)benzoyl chloride is then reduced to the corresponding benzyl alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or the more potent lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent such as tetrahydrofuran (THF). The choice of reducing agent is critical; NaBH₄ is generally preferred for its milder nature and easier handling, while LiAlH₄ may be necessary for less reactive substrates but requires more stringent anhydrous conditions and careful quenching.

-

Work-up and Purification: Following the reduction, the reaction is carefully quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent, washed, dried, and purified, usually by column chromatography, to yield pure (3,5-Bis(trifluoromethoxy)phenyl)methanol.

Applications in Drug Discovery

(3,5-Bis(trifluoromethoxy)phenyl)methanol serves as a crucial intermediate in the development of Active Pharmaceutical Ingredients (APIs) targeting a range of therapeutic areas, including neurological disorders and inflammation.[5] The trifluoromethoxy groups are known to enhance a drug's lipophilicity and metabolic stability, facilitating its passage across the blood-brain barrier and improving its bioavailability and half-life.[3]

The Trifluoromethyl Analogue: A Case Study in (3,5-bis(trifluoromethyl)phenyl)methanol

The trifluoromethyl analogue, (3,5-bis(trifluoromethyl)phenyl)methanol (CAS Number: 32707-89-4), is a more extensively studied and commercially significant building block. Its synthesis and applications are well-documented, providing a valuable comparative context.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 32707-89-4 | |

| Molecular Formula | C₉H₆F₆O | |

| Molecular Weight | 244.13 g/mol | |

| Melting Point | 53-56 °C | |

| Boiling Point | 173.9 °C at 760 mmHg | |

| Density | 1.4 g/cm³ |

Established Synthetic Protocol

A robust and scalable synthesis for (3,5-bis(trifluoromethyl)phenyl)methanol has been patented, proceeding via a Grignard reaction.[6]

Synthesis of (3,5-bis(trifluoromethyl)phenyl)methanol via Grignard Reaction

Caption: Patented synthesis of (3,5-bis(trifluoromethyl)phenyl)methanol.

Step-by-Step Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). A small amount of 3,5-bis(trifluoromethyl)bromobenzene is added to initiate the reaction. Once the exothermic reaction begins, the remaining bromide, dissolved in THF, is added dropwise at a rate that maintains a gentle reflux.[7] After the addition is complete, the mixture is typically heated at reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.[7]

-

Formylation: The reaction mixture is cooled, and solid paraformaldehyde is added in portions.[6] An exothermic reaction ensues. The mixture is stirred at a controlled temperature for several hours to drive the reaction to completion.[8]

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 20% H₂SO₄).[8] The resulting mixture is stirred vigorously, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[9]

-

Purification: The crude product is then purified, for example, by vacuum distillation, to yield pure (3,5-bis(trifluoromethyl)phenyl)methanol.[8]

Key Applications in Medicinal Chemistry

The 3,5-bis(trifluoromethyl)phenyl motif is a privileged structure in medicinal chemistry, and its corresponding methanol is a key starting material for introducing this moiety.

-

Antiemetic Drug Aprepitant: (3,5-bis(trifluoromethyl)phenyl)methanol is a precursor to a key intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[10][11]

Role in Aprepitant Synthesis

Caption: Role of the trifluoromethylated building block in Aprepitant synthesis.

-

Novel Antibacterial Agents: The 3,5-bis(trifluoromethyl)phenyl moiety has been incorporated into pyrazole derivatives that exhibit potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12] The trifluoromethyl groups are thought to enhance the compound's pharmacokinetic properties and its ability to inhibit bacterial growth.[12]

-

Organocatalysis: N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, derived from the corresponding aniline, which can be synthesized from the benzyl alcohol, is a highly effective hydrogen-bond donor catalyst used in a wide range of organic transformations.[13]

Comparative Insights and Future Perspectives

The trifluoromethoxy and trifluoromethyl groups, while both containing fluorine, impart distinct properties to a molecule. The trifluoromethoxy group is generally considered to be more lipophilic and metabolically stable than the trifluoromethyl group.[2] However, the trifluoromethyl group is more prevalent in approved drugs, likely due to the earlier development and broader availability of synthetic methods for its introduction.[3]

As synthetic methodologies for introducing the trifluoromethoxy group become more refined and accessible, we can anticipate its increased utilization in drug discovery programs. The choice between these two powerful moieties will depend on the specific therapeutic target and the desired physicochemical properties of the final drug candidate. (3,5-Bis(trifluoromethoxy)phenyl)methanol, as a key building block, is poised to play a significant role in the development of next-generation therapeutics.

References

-

Al-Amin, M., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5028. [Link]

- Nardello, A., et al. (2007). Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol. U.S.

-

(3,5-Bis(trifluoromethoxy)phenyl)methanol. (n.d.). MySkinRecipes. [Link]

-

Organic Syntheses. (2019). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. Organic Syntheses, 96, 404-421. [Link]

-

(3,5-Bis(trifluoromethoxy)phenyl)methanol Product Description. (n.d.). [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]

-

Vankawala, P. J., et al. (2007). Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist. Synthetic Communications, 37(20), 3437-3445. [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

(3,5-Bis(trifluoromethyl)phenyl)methanol. (n.d.). Chemsrc. [Link]

- Intermediate for preparing aprepitant and preparation method and application thereof. (n.d.).

-

Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 12(2), 168-202. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]

-

To Study the Impact of Ultrasound-Assisted Antisolvent Crystallization on Aprepitant Crystal Habits. (n.d.). MDPI. [Link]

- Process for the preparation of aprepitant. (n.d.).

-

Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. (2024). JACS Au. [Link]

- 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. (n.d.).

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). [Link]

-

The Role of Trifluoromethyl Groups in Enhancing Drug Efficacy. (2026). [Link]

- PROCESS FOR THE PREPARATION 3,5-BIS(TRIFLUOROMETHYL)BENZYLALCOHOL. (n.d.).

-

N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. (n.d.). [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. (3,5-Bis(trifluoromethoxy)phenyl)methanol [myskinrecipes.com]

- 6. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]

- 7. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 8. data.epo.org [data.epo.org]

- 9. orgsyn.org [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to (3,5-Bis(trifluoromethoxy)phenyl)methanol and its Prominent Analog, (3,5-Bis(trifluoromethyl)phenyl)methanol

This guide provides a comprehensive overview of (3,5-Bis(trifluoromethoxy)phenyl)methanol, clarifying its identity and molecular weight. Due to the limited publicly available data on this specific compound, this document will also provide an in-depth analysis of its structurally similar and extensively studied analog, (3,5-Bis(trifluoromethyl)phenyl)methanol. This analog is a critical building block in modern medicinal chemistry, and understanding its properties provides a valuable framework for researchers in drug development.

Clarification of Analogs: Trifluoromethoxy vs. Trifluoromethyl

It is crucial to distinguish between two related, yet distinct, chemical entities that are often a source of confusion.

-

(3,5-Bis(trifluoromethoxy)phenyl)methanol : This compound, containing two trifluoromethoxy (-OCF₃) groups, has a molecular weight of 276.13 g/mol and is identified by the CAS Number 1121586-22-8.[1]

-

(3,5-Bis(trifluoromethyl)phenyl)methanol : This more common analog features two trifluoromethyl (-CF₃) groups. It is the focus of this guide due to its extensive documentation and wide-ranging applications.

The remainder of this guide will focus on the latter, (3,5-Bis(trifluoromethyl)phenyl)methanol.

Core Molecular Profile of (3,5-Bis(trifluoromethyl)phenyl)methanol

(3,5-Bis(trifluoromethyl)phenyl)methanol is a key intermediate in organic synthesis, particularly valued in the pharmaceutical industry. Its molecular structure, featuring a benzyl alcohol core symmetrically substituted with two highly electronegative trifluoromethyl groups, imparts unique properties that are highly sought after in drug design.

Table 1: Physicochemical Properties of (3,5-Bis(trifluoromethyl)phenyl)methanol

| Property | Value | Source(s) |

| Molecular Weight | 244.134 g/mol | [2] |

| Molecular Formula | C₉H₆F₆O | [2] |

| CAS Number | 32707-89-4 | [2][3][4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 53-56 °C | [2] |

| Boiling Point | 173.9 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Purity | Typically ≥98% | [3] |

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

The strategic incorporation of trifluoromethyl (-CF₃) groups is a cornerstone of modern medicinal chemistry, and the 3,5-bis(trifluoromethyl)phenyl moiety is a prime example of this strategy in action.[5] The presence of these groups significantly alters a molecule's pharmacokinetic and pharmacodynamic profile.

Causality Behind its Utility:

-

Enhanced Lipophilicity: The -CF₃ groups increase the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and enhance oral bioavailability.[6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. This makes the -CF₃ groups resistant to metabolic degradation by enzymes in the body, which can prolong the drug's half-life and therapeutic effect.[5]

-

Receptor Binding: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, such as enzymes and receptors, potentially increasing the potency of the drug.

-

Modified Acidity/Basicity: The electron-withdrawing nature of the -CF₃ groups can influence the pKa of nearby functional groups, which can be critical for optimizing a drug's solubility and binding characteristics.[5]

The 3,5-disubstitution pattern provides steric bulk and a distinct electronic profile, making this building block invaluable for creating potent and selective therapeutic agents.[6][7]

Synthesis and Characterization Workflow

(3,5-Bis(trifluoromethyl)phenyl)methanol is typically synthesized via a Grignard reaction, a robust and well-established method in organic chemistry.

Synthesis Protocol: Grignard Formylation

This protocol describes the formation of the target alcohol from 3,5-bis(trifluoromethyl)halobenzene.

Step-by-Step Methodology:

-

Grignard Reagent Formation: A solution of 3,5-bis(trifluoromethyl)-halobenzene (typically the bromo- or chloro- derivative) in an appropriate ether solvent (e.g., diethyl ether, THF) is slowly added to magnesium turnings. The reaction is initiated, often with gentle heating or an initiator like iodine, to form the corresponding Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium halide.[8]

-

Formylation: The reaction mixture containing the Grignard reagent is cooled, and solid paraformaldehyde is added portion-wise.[8] The organomagnesium compound attacks the electrophilic carbon of the formaldehyde, forming an alkoxide intermediate.

-

Aqueous Workup: The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl). This protonates the alkoxide to yield the final product, (3,5-bis(trifluoromethyl)phenyl)methanol, and dissolves the remaining magnesium salts.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield a white crystalline solid.

Caption: Synthesis workflow for (3,5-Bis(trifluoromethyl)phenyl)methanol.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are definitive tools. The ¹H NMR spectrum will show characteristic peaks for the benzylic protons (-CH₂OH) and the aromatic protons.[9] The ¹⁹F NMR will confirm the presence and chemical environment of the -CF₃ groups.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the molecular ion peak (m/z = 244.13).[10]

-

Infrared (IR) Spectroscopy: IR analysis will show a broad absorption band characteristic of the hydroxyl (-OH) group and peaks corresponding to the C-F and aromatic C-H bonds.

Key Applications in Drug Development

(3,5-Bis(trifluoromethyl)phenyl)methanol is not an active pharmaceutical ingredient (API) itself but rather a crucial precursor for complex APIs.

Neurokinin-1 (NK₁) Receptor Antagonists

This moiety is a hallmark of several NK₁ receptor antagonists, a class of drugs used to prevent chemotherapy-induced nausea and vomiting (CINV). The most notable example is Aprepitant (EMEND®) . The 3,5-bis(trifluoromethyl)phenyl group is essential for the high binding affinity and antagonistic activity of Aprepitant at the NK₁ receptor.[11]

Antibacterial Agents

Research has demonstrated that pyrazole derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl group exhibit potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The lipophilic and metabolically robust nature of the moiety contributes to the antibacterial efficacy of these compounds.[6]

Caption: Role as a precursor in drug synthesis pathways.

Safety, Handling, and Storage

Proper handling of (3,5-Bis(trifluoromethyl)phenyl)methanol is essential in a laboratory setting. It is classified as an irritant.

Table 2: GHS Safety Information

| Category | Information | Precautionary Statements | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [3] | |

| Signal Word | Warning | [2][3] | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |

Self-Validating Laboratory Protocol:

-

Engineering Controls: Always handle this compound inside a chemical fume hood to avoid inhalation of dust or vapors.[12]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13]

-

Handling: Avoid contact with skin, eyes, and clothing.[13][14] Wash hands thoroughly after handling. Avoid dust formation during transfer.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[13]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[14]

Conclusion

(3,5-Bis(trifluoromethyl)phenyl)methanol is a pivotal building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the two trifluoromethyl groups, make it an indispensable component in the design of metabolically stable and highly potent therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling is fundamental for researchers and scientists dedicated to advancing drug discovery and development.

References

-

32707-89-4 | [3,5-bis(trifluoromethyl)phenyl]methanol. Win-Win Chemical. [Link]

-

(3,5-Bis(trifluoromethoxy)phenyl)methanol. MySkinRecipes. [Link]

-

(3,5-Bis(trifluoromethyl)phenyl)methanol | CAS#:32707-89-4. Chemsrc. [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central. [Link]

- US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol.

-

Safety Data Sheet: Phenylmethanol. Carl ROTH. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

To Study the Impact of Ultrasound-Assisted Antisolvent Crystallization on Aprepitant Crystal Habits. MDPI. [Link]

-

¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane... ResearchGate. [Link]

Sources

- 1. (3,5-Bis(trifluoromethoxy)phenyl)methanol [myskinrecipes.com]

- 2. (3,5-Bis(trifluoromethyl)phenyl)methanol | CAS#:32707-89-4 | Chemsrc [chemsrc.com]

- 3. (3,5-Bis(trifluoromethyl)phenyl)methanol | 32707-89-4 [sigmaaldrich.com]

- 4. acubiochem.com [acubiochem.com]

- 5. jelsciences.com [jelsciences.com]

- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE(23165-29-9) 1H NMR [m.chemicalbook.com]

- 11. To Study the Impact of Ultrasound-Assisted Antisolvent Crystallization on Aprepitant Crystal Habits | MDPI [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. carlroth.com [carlroth.com]

Technical Monograph: (3,5-Bis(trifluoromethoxy)phenyl)methanol

Executive Summary: The "Super-Lipophilic" Scaffold

(3,5-Bis(trifluoromethoxy)phenyl)methanol is a specialized fluorinated building block primarily utilized in the optimization of lead compounds for drug discovery and agrochemistry. Unlike its more common analogue, the trifluoromethyl (-CF3) benzyl alcohol, this trifluoromethoxy (-OCF3) variant offers unique physicochemical advantages. The -OCF3 group is often termed a "super-halogen" due to its distinct combination of high electronegativity and conformational flexibility, which allows it to modulate lipophilicity (LogP) and metabolic stability without the rigid steric bulk associated with -CF3 or tert-butyl groups.

This guide details the physical properties, synthetic pathways, and medicinal chemistry applications of this compound, providing a roadmap for researchers seeking to leverage the "Fluorine Effect" for bioavailability enhancement.[1]

Chemical Identity & Structural Analysis

Precise identification is critical, as this compound is frequently confused with its -CF3 analogue.

| Attribute | Specification |

| IUPAC Name | [3,5-Bis(trifluoromethoxy)phenyl]methanol |

| CAS Number | 1121586-22-8 |

| Molecular Formula | C₉H₆F₆O₃ |

| Molecular Weight | 276.13 g/mol |

| SMILES | OCc1cc(OC(F)(F)F)cc(OC(F)(F)F)c1 |

| Structural Comparator | Distinct from 3,5-Bis(trifluoromethyl)benzyl alcohol (CAS 32707-89-4) |

Structural Comparator Analysis

The -OCF3 group possesses a specific "orthogonal" conformation relative to the aromatic ring due to the

Physical Properties Matrix

Note: Experimental physical data for CAS 1121586-22-8 is limited in public literature compared to the -CF3 analogue. The values below combine available vendor data with calculated physicochemical descriptors essential for medicinal chemistry.

Physicochemical Profile

| Property | Value / Description | Source/Methodology |

| Appearance | Low-melting solid or viscous oil (Ambient) | Analog Comparison |

| Boiling Point (Pred.) | 235°C ± 30°C (at 760 mmHg) | Calculated (ACD/Labs) |

| Density (Pred.) | 1.45 ± 0.1 g/cm³ | Calculated |

| LogP (Predicted) | ~3.6 - 3.9 | Consensus LogP |

| Topological Polar Surface Area (TPSA) | 38.69 Ų | Computational |

| H-Bond Donors | 1 | Structural Count |

| H-Bond Acceptors | 3 | Structural Count |

Solubility Profile

-

Water: Insoluble (Hydrophobic core).

-

Organic Solvents: Highly soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Methanol.

-

Handling Implication: Due to high lipophilicity, aqueous workups require thorough extraction with non-polar solvents (e.g., DCM) to ensure quantitative recovery.

Synthetic Pathway & Methodology

The most reliable route to (3,5-Bis(trifluoromethoxy)phenyl)methanol is the reduction of its corresponding carboxylic acid precursor. This method ensures high yield and purity, avoiding over-reduction or defluorination.

Reaction Scheme (Graphviz)

Figure 1: Standard reduction pathway utilizing Borane-THF complex for chemoselective reduction of the carboxylic acid to the benzyl alcohol.

Detailed Protocol: Borane Reduction

Objective: Synthesize 5.0 g of (3,5-Bis(trifluoromethoxy)phenyl)methanol.

Reagents:

-

3,5-Bis(trifluoromethoxy)benzoic acid (CAS 164582-09-6): 5.0 g (16.3 mmol).

-

Borane-Tetrahydrofuran complex (BH3·THF), 1.0 M in THF: 24.5 mL (24.5 mmol, 1.5 eq).

-

Anhydrous THF: 50 mL.

-

Methanol (MeOH): 20 mL.

Procedure:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

-

Solubilization: Charge the flask with the benzoic acid precursor (5.0 g) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add the BH3·THF solution (24.5 mL) via syringe over 20 minutes. Caution: Gas evolution (H2) will occur.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. Monitor reaction progress via TLC (20% EtOAc/Hexanes) or LC-MS. The acid spot should disappear.

-

Quench: Cool the mixture back to 0°C. Carefully add Methanol (10 mL) dropwise to quench excess borane. Vigorous bubbling indicates active reagent destruction.

-

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in DCM (50 mL) and wash with 1M HCl (20 mL), followed by saturated NaHCO3 (20 mL) and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. If necessary, purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Strategic Application in Drug Design

The (3,5-bis(trifluoromethoxy)phenyl) moiety acts as a robust bioisostere, offering specific advantages over chlorinated or alkylated aromatics.

The "Fluorine Effect" on ADME

-

Metabolic Blocking: The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol). Placing -OCF3 groups at the 3,5-positions blocks the metabolic "soft spots" on the phenyl ring, preventing CYP450-mediated oxidation and extending the drug's half-life (

). -

Lipophilicity Modulation: The -OCF3 group is significantly more lipophilic than a methyl or chloro group.

Bioisostere Decision Logic (Graphviz)

Figure 2: Decision tree for selecting between Trifluoromethoxy (-OCF3) and Trifluoromethyl (-CF3) substituents during lead optimization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394596, [3,5-Bis(trifluoromethoxy)phenyl]methanol. Retrieved from [Link]

-

Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432–2506. [Link]

-

Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethoxy derivatives as new fluorinated building blocks. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of (3,5-Bis(trifluoromethoxy)phenyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of (3,5-Bis(trifluoromethoxy)phenyl)methanol. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this important fluorinated building block. By explaining the causality behind spectral features and outlining a self-validating experimental workflow, this guide serves as an authoritative resource for the structural elucidation and purity assessment of (3,5-Bis(trifluoromethoxy)phenyl)methanol.

Introduction: The Significance of Structural Verification

(3,5-Bis(trifluoromethoxy)phenyl)methanol is a key intermediate in organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals. The incorporation of trifluoromethoxy (-OCF₃) groups can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Given these high-stakes applications, unambiguous structural verification is paramount.

¹H NMR spectroscopy stands as the primary analytical technique for the structural characterization of organic molecules.[1] It provides precise information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. This guide offers an in-depth exploration of the ¹H NMR spectrum of (3,5-Bis(trifluoromethoxy)phenyl)methanol, bridging fundamental principles with practical application.

Molecular Structure and Predicted Spectral Features

A thorough analysis of a ¹H NMR spectrum begins with a clear understanding of the molecule's structure and symmetry. The key to predicting the spectrum lies in identifying the chemically non-equivalent protons.

Proton Environments

The structure of (3,5-Bis(trifluoromethoxy)phenyl)methanol possesses a plane of symmetry that bisects the C4-C1 bond and the attached hydroxymethyl group. This symmetry renders the two protons on the aromatic ring ortho to the -CH₂OH group (at C2 and C6) chemically equivalent.

The molecule contains four distinct proton environments:

-

Hₐ: Two equivalent aromatic protons at positions C2 and C6.

-

Hₑ: One aromatic proton at position C4.

-

Hₒ: Two equivalent benzylic protons of the methylene (-CH₂) group.

-

Hᵤ: One hydroxyl (-OH) proton.

Figure 1: Molecular structure of (3,5-Bis(trifluoromethoxy)phenyl)methanol with distinct proton environments labeled.

Predicted ¹H NMR Signals

Based on the four distinct proton environments, we anticipate observing four unique signals in the ¹H NMR spectrum.

| Proton Label | Type | Expected No. of Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Hₐ | Aromatic (ortho) | 2 | ~7.2 - 7.5 | Doublet (d) |

| Hₑ | Aromatic (para) | 1 | ~7.0 - 7.3 | Triplet (t) |

| Hₒ | Benzylic | 2 | ~4.7 - 4.9 | Singlet (s) or Doublet (d) |

| Hᵤ | Hydroxyl | 1 | Variable (1 - 5) | Broad Singlet (br s) |

Table 1: Predicted ¹H NMR Spectral Parameters for (3,5-Bis(trifluoromethoxy)phenyl)methanol.

Causality of Predicted Spectral Features

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton.[2]

-

Aromatic Protons (Hₐ, Hₑ): These protons are attached to an aromatic ring and are deshielded by the ring current effect, causing them to appear downfield in the 6.5-8.5 ppm region.[3][4] The two trifluoromethoxy (-OCF₃) groups are strongly electron-withdrawing, which further deshields the aromatic protons, shifting them downfield relative to benzene (7.3 ppm).[5][6]

-

Benzylic Protons (Hₒ): These protons are deshielded by two effects: their proximity to the aromatic ring's current and the inductive effect of the adjacent electronegative oxygen atom. This combination places their signal in the ~4.7-4.9 ppm range.[2]

-

Hydroxyl Proton (Hᵤ): The chemical shift of an -OH proton is highly variable as it is sensitive to solvent, concentration, and temperature due to hydrogen bonding.[1][7] It typically appears as a broad signal.[7]

-

-

Integration: The area under each signal is directly proportional to the number of protons generating that signal.[1] We expect an integration ratio of 2 (Hₐ) : 1 (Hₑ) : 2 (Hₒ) : 1 (Hᵤ) .

-

Spin-Spin Coupling: This phenomenon, which splits a signal into multiple sub-peaks (multiplicity), arises from the magnetic influence of non-equivalent neighboring protons.[8]

-

The Hₑ proton is flanked by two equivalent Hₐ protons. Following the n+1 rule, its signal should be split into a triplet (n=2, 2+1=3). This is a result of meta-coupling (⁴J), which typically has a small coupling constant of 2-3 Hz.[5][8]

-

Each Hₐ proton is adjacent to one Hₑ proton. Therefore, its signal should be split into a doublet (n=1, 1+1=2) by meta-coupling.

-

The Hₒ protons may appear as a singlet if the hydroxyl proton exchange is rapid, or as a doublet if they couple with the Hᵤ proton.[7] Similarly, the Hᵤ proton may appear as a broad singlet or a triplet if it couples to the two Hₒ protons.[7] In many standard spectra, especially in solvents like CDCl₃, this coupling is not observed.

-

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrumental parameters.

Sample Preparation

A well-prepared sample is homogeneous and free of particulate matter, ensuring optimal magnetic field homogeneity (shimming).

Materials:

-

(3,5-Bis(trifluoromethoxy)phenyl)methanol (5-10 mg)

-

High-quality 5 mm NMR tube

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆), ~0.7 mL

-

Glass Pasteur pipette and bulb

-

Small vial

-

Glass wool

Procedure:

-

Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial. For ¹H NMR, this concentration is sufficient for a good signal-to-noise ratio.[9][10]

-

Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial. The use of a deuterated solvent is critical to avoid a large, interfering solvent signal in the ¹H spectrum.[11][12]

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is required.

-

Filtration: Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette into the NMR tube. This step removes any suspended particulates that can degrade spectral quality. Do not use cotton wool, as it can leach impurities.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrumental Workflow

The following diagram outlines the logical workflow for setting up the NMR spectrometer.

Figure 2: Standard experimental workflow for NMR sample preparation, data acquisition, and processing.

Spectrometer Parameters

For a standard 400 MHz spectrometer, the following parameters serve as an excellent starting point. The causality for these choices is rooted in balancing signal-to-noise with experimental time.

-

Number of Scans (NS): 8 to 16. This is typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds. This delay allows the protons to return to their equilibrium state between pulses, ensuring accurate integration.

-

Acquisition Time (AQ): 2-4 seconds. A longer acquisition time results in better resolution of fine details like small coupling constants.

-

Spectral Width (SW): 0-12 ppm. This range encompasses the vast majority of proton signals in organic molecules.[13]

Data Interpretation: A Self-Validating System

A correctly interpreted spectrum is a self-validating system where the chemical shifts, integrations, and multiplicities all converge to support a single, unambiguous structure.[1]

| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Hₐ (C2-H, C6-H) | 7.35 | 2H | Doublet (d) | 2.1 | Aromatic protons deshielded by -OCF₃ groups. Split by Hₑ via meta-coupling. |

| Hₑ (C4-H) | 7.15 | 1H | Triplet (t) | 2.1 | Aromatic proton split by two equivalent Hₐ protons via meta-coupling. |

| Hₒ (-CH₂-) | 4.78 | 2H | Singlet (s) | N/A | Benzylic protons deshielded by the aromatic ring and adjacent oxygen. No coupling to -OH observed. |

| Hᵤ (-OH) | 2.10 | 1H | Broad Singlet (br s) | N/A | Labile proton, signal broadened by chemical exchange. Position is solvent/concentration dependent. |

Table 2: Annotated ¹H NMR Data for (3,5-Bis(trifluoromethoxy)phenyl)methanol in CDCl₃. (Note: Chemical shifts are representative and may vary slightly based on experimental conditions).

Analysis in Practice:

-

Signal Count: The presence of four distinct signals immediately confirms the four unique proton environments predicted from the molecular structure.

-

Integration Check: The integration ratio of 2:1:2:1 perfectly matches the proton count for Hₐ, Hₑ, Hₒ, and Hᵤ, respectively.

-

Multiplicity Validation: The aromatic region shows a doublet and a triplet, a classic pattern for a 1,3,5-trisubstituted benzene ring. The coupling constants for both multiplets are identical (~2.1 Hz), which is a critical validation point: if two signals are coupled to each other, their coupling constants must be the same.[14]

-

Chemical Shift Confirmation: The chemical shifts align with established ranges for aromatic, benzylic, and alcohol protons, with the downfield aromatic shifts confirming the strong deshielding effect of the -OCF₃ substituents.[2][3]

Conclusion

The ¹H NMR spectrum of (3,5-Bis(trifluoromethoxy)phenyl)methanol provides a wealth of structural information that is readily interpretable through the fundamental principles of chemical shift, integration, and spin-spin coupling. The characteristic downfield signals of the aromatic protons, the distinct benzylic methylene signal, and the expected 2:1:2:1 integration ratio provide a unique spectral fingerprint. By following a robust experimental protocol and applying a systematic, self-validating approach to data interpretation, researchers can confidently verify the structure and assess the purity of this vital chemical intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved from [Link]

-

Chemsrc. (2025, August 23). (3,5-Bis(trifluoromethyl)phenyl)methanol | CAS#:32707-89-4. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

GVSU Chemistry. (2016, January 14). HMNR Aromatic Coupling. YouTube. Retrieved from [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H-general. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

JoVE. (2024, April 4). Video: ¹H NMR: Long-Range Coupling. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistryconnected.com [chemistryconnected.com]

- 8. acdlabs.com [acdlabs.com]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Solubility Profile & Process Development: (3,5-Bis(trifluoromethoxy)phenyl)methanol

This guide outlines the solubility profile, physicochemical properties, and process development considerations for (3,5-Bis(trifluoromethoxy)phenyl)methanol .

Executive Summary

(3,5-Bis(trifluoromethoxy)phenyl)methanol (CAS: 1121586-22-8 ) is a specialized fluorinated intermediate used primarily in the synthesis of high-value pharmaceutical active ingredients (APIs), including neurokinin-1 (NK1) receptor antagonists.

Unlike its more common trifluoromethyl (-CF

Key Physicochemical Identifiers

| Property | Detail |

| CAS Number | 1121586-22-8 |

| Molecular Formula | C |

| Molecular Weight | 276.13 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Predicted LogP | 4.0 – 4.5 (High Lipophilicity) |

| Key Functional Groups | Primary Alcohol (-CH |

Theoretical Solubility Landscape (Hansen Parameters)

Since empirical solubility data for this specific CAS is proprietary and scarce, we utilize Hansen Solubility Parameters (HSP) to predict solvent compatibility. The molecule consists of a polar "head" (benzyl alcohol) and a highly hydrophobic "tail" (bis-OCF

Estimated HSP Values

-

Dispersion (

): High. The fluorinated ether groups increase the dispersion forces significantly compared to non-fluorinated benzyl alcohol. -

Polarity (

): Moderate. The dipole moment is driven by the hydroxyl group and the ether linkages. -

Hydrogen Bonding (

): Moderate. The hydroxyl group acts as both a donor and acceptor, but the bulky -OCF

Solvent Compatibility Matrix

The following table categorizes organic solvents based on their predicted interaction radius (

| Solvent Class | Solvents | Solubility Prediction | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Reaction solvent; Extraction. |

| Ethers | THF, 2-MeTHF, MTBE | Excellent | Grignard reactions; Reductions. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good to Excellent | Extraction; Crystallization solvent. |

| Alcohols | Methanol, Ethanol, IPA | Good | Soluble at RT; likely crystallizes at low temp ( |

| Polar Aprotic | Acetonitrile, DMF, DMSO | Good | Nucleophilic substitutions; High boiling point issues. |

| Aliphatics | Hexane, Heptane, Cyclohexane | Poor | Antisolvent for crystallization. |

| Aqueous | Water, Acidic/Basic Buffers | Insoluble | Washing phase (biphasic systems). |

Process Development: Synthesis & Purification

The solubility profile dictates the choice of solvents for the two critical stages of drug development: Reaction Engineering and Purification (Crystallization) .

A. Synthesis Context (Reaction Solvents)

This alcohol is typically synthesized via the reduction of 3,5-bis(trifluoromethoxy)benzoic acid or the Grignard reaction of 3,5-bis(trifluoromethoxy)bromobenzene .

-

Grignard Formation: Requires anhydrous ethers. THF is preferred over diethyl ether due to the higher boiling point and better solvation of the magnesium complex.

-

Reduction (e.g., NaBH

): Requires protic solvents or mixtures. Methanol or Ethanol are standard. The starting material (aldehyde/ketone) and product are both soluble, ensuring a homogeneous reaction.

B. Purification Strategy: Recrystallization

The most effective purification method for fluorinated benzyl alcohols is Antisolvent Crystallization . The high lipophilicity of the -OCF

Recommended Solvent System:

-

Solvent: Toluene or Isopropyl Acetate (dissolves impurities and product at high temp).

-

Antisolvent: n-Heptane or Hexane (selectively precipitates the product upon cooling).

Figure 1: Optimized Antisolvent Crystallization Workflow for Lipophilic Fluorinated Alcohols.

Experimental Protocols

As exact literature values are rare, the following Solubility Screening Protocol is designed to validate the theoretical predictions in your specific lab environment.

Protocol: Gravimetric Solubility Screening

Objective: Determine the saturation limit (

-

Preparation: Weigh 100 mg of (3,5-Bis(trifluoromethoxy)phenyl)methanol into three HPLC vials.

-

Solvent Addition: Add 200 µL of the test solvent (Methanol, Toluene, Heptane) to the respective vials.

-

Equilibration:

-

Vortex for 5 minutes.

-

If fully dissolved, add another 50 mg aliquot until solid persists.

-

Incubate at 25°C for 24 hours with agitation.

-

-

Sampling:

-

Centrifuge/Filter the supernatant.

-

Evaporate a known volume of supernatant and weigh the residue.

-

-

Calculation:

Protocol: Partition Coefficient (LogP) Validation

Why: To confirm lipophilicity for formulation (e.g., lipid-based delivery).

-

Method: Shake-flask method using n-Octanol and Water .

-

Expectation: The compound should partition almost exclusively into the Octanol phase (>99%), confirming a LogP > 3.5.

References

-

Compound Identification

-

Process Analogy (Trifluoromethyl Analog)

-

Solubility Theory

-

Abbott, S. "Hansen Solubility Parameters: A User's Handbook." Hansen-Solubility.com. Link

-

Sources

- 1. 3,5-Bis(trifluoromethyl)benzyl alcohol(32707-89-4) 1H NMR spectrum [chemicalbook.com]

- 2. 1121586-22-8・(3,5-Bis(trifluoromethoxy)phenyl)methanol・(3,5-Bis(trifluoromethoxy)phenyl)methanol【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. m.chem960.com [m.chem960.com]

- 4. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]

Methodological & Application

Application Notes and Protocols: The Strategic Incorporation of the 3,5-Bis(trifluoromethoxy)phenyl Moiety into Bioactive Molecules

Authored by: Senior Application Scientist, Chemical Biology Division

Abstract

The strategic introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, pivotal in modulating the physicochemical and pharmacokinetic properties of therapeutic candidates. Among these, the trifluoromethoxy (-OCF3) group is increasingly recognized for its profound impact on metabolic stability, lipophilicity, and target engagement. This technical guide provides an in-depth exploration of the 3,5-bis(trifluoromethoxy)phenyl moiety, a substituent that leverages the synergistic effects of two -OCF3 groups to uniquely influence molecular properties. We present a detailed analysis of its characteristics, strategic synthetic protocols for its incorporation via common cross-coupling reactions, and a discussion of its application in enhancing the drug-like properties of bioactive molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this powerful structural motif.

The Rationale: Why Consider the 3,5-Bis(trifluoromethoxy)phenyl Moiety?

In the landscape of bioisosteric replacements and molecular property modulation, the trifluoromethoxy (-OCF3) group stands out. It is often employed to enhance metabolic stability, increase lipophilicity to improve membrane permeability, and alter electronic properties to fine-tune binding interactions.[1][2] The presence of fluorine atoms can significantly increase a drug's in vivo uptake and transport.[2]

The 3,5-bis(trifluoromethoxy)phenyl moiety amplifies these effects. The two strongly electron-withdrawing -OCF3 groups, positioned meta to each other, create a unique electronic and steric profile. This substitution pattern significantly impacts the reactivity of the phenyl ring and can profoundly influence the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a parent molecule.[3]

Key Advantages of Incorporating the Moiety:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism by enzymes such as cytochrome P450s.[4][5] This often leads to an increased in vivo half-life and reduced drug clearance.

-

Increased Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch-Fujita π constant of +1.04.[6] This property is critical for enhancing a molecule's ability to cross cellular membranes, including the blood-brain barrier, a crucial feature for CNS-targeting drugs.[1][5]

-

Modulation of Basicity (pKa): When incorporated near a basic nitrogen atom (e.g., in an aniline or heterocyclic scaffold), the potent electron-withdrawing nature of the two -OCF3 groups can significantly lower the pKa. This can be strategically used to avoid unwanted protonation at physiological pH, which may reduce off-target effects or improve cell permeability.

-

Improved Binding Affinity: The unique electronic distribution and conformational constraints imposed by the bulky -OCF3 groups can lead to more specific and higher-affinity interactions with biological targets.

Below is a comparative table of physicochemical parameters for common phenyl substituents.

| Substituent | Hansch-Fujita π Constant | Hammett Constant (σ_m) |

| -H | 0.00 | 0.00 |

| -CH₃ | +0.56 | -0.07 |

| -Cl | +0.71 | +0.37 |

| -CF₃ | +0.88 | +0.43 |

| -OCF₃ | +1.04 | +0.38 |

Data compiled from various sources in medicinal chemistry literature.

Strategic Synthetic Incorporation: Core Protocols

The introduction of the 3,5-bis(trifluoromethoxy)phenyl moiety is most efficiently achieved through robust and versatile cross-coupling methodologies. The choice of reaction depends on the desired bond type (C-C, C-N, etc.) and the available functional handles on the core scaffold. We present two fundamental, field-proven protocols.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide (or triflate) and an organoboron compound.[7] This protocol is ideal for linking the 3,5-bis(trifluoromethoxy)phenyl moiety to an aromatic or heteroaromatic core.

Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), 3,5-bis(trifluoromethoxy)phenylboronic acid pinacol ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Causality: Using a slight excess of the boronic ester drives the reaction to completion. The choice of base is crucial; inorganic carbonates are often effective and cost-efficient.[8]

-

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a supporting ligand.

-

Expertise: For challenging substrates, particularly heteroaryl chlorides, using a more active catalyst system like Pd₂(dba)₃ with a bulky electron-rich phosphine ligand (e.g., SPhos) is recommended to facilitate oxidative addition and reductive elimination.[7]

-

-

Solvent Addition and Degassing: Add the degassed solvent system (e.g., a mixture of toluene and water). The reaction mixture should be thoroughly degassed again by bubbling argon through the solution for 15-20 minutes.

-

Trustworthiness: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Rigorous degassing is essential for reproducible results and high yields.

-

-

Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, coupling an amine with an aryl halide.[9][10] This is the go-to protocol for synthesizing anilines or N-aryl heterocycles bearing the 3,5-bis(trifluoromethoxy)phenyl moiety.

Workflow: Buchwald-Hartwig Amination

Caption: Workflow for Buchwald-Hartwig C-N cross-coupling.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried vial with the palladium precatalyst (1-3 mol%), the ligand (1.2-1.5 equiv. relative to Pd), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Expertise: Sodium tert-butoxide is a common and effective base, but for sensitive substrates, a weaker base like K₃PO₄ may be employed, often requiring higher temperatures. The use of pre-formed palladium precatalysts (e.g., G3-XPhos) can improve reproducibility.

-

-

Reagent Addition: Add the 3,5-bis(trifluoromethoxy)bromobenzene (1.0 equiv.) and the amine (1.1-1.2 equiv.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) and seal the vial.

-

Trustworthiness: The catalytic cycle is highly sensitive to moisture and oxygen. Using anhydrous solvents and maintaining a robust inert atmosphere is critical for success.

-

-

Reaction Execution: Remove the vial from the glovebox and place it in a preheated heating block (typically 80-120 °C). Stir for the required time (4-24 h), monitoring by LC-MS.

-

Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

-

Purification: Purify the crude material via flash column chromatography to afford the desired N-arylated product.

Applications and Case Studies

While the 3,5-bis(trifluoromethyl)phenyl moiety is well-represented in pharmaceuticals (e.g., Selinexor, an exportin-1 inhibitor)[11][12], the direct bis(trifluoromethoxy)phenyl analogue is less common in approved drugs to date. However, its principles are demonstrated in numerous research compounds and its utility can be inferred from related structures.

For instance, the drug Riluzole , used to treat amyotrophic lateral sclerosis (ALS), contains a single trifluoromethoxy group. This group is crucial for enhancing the drug's lipophilicity and metabolic stability, allowing it to cross the blood-brain barrier and exert its therapeutic effect.[1][5] The incorporation of a second -OCF3 group, as in the 3,5-bis(trifluoromethoxy)phenyl moiety, would be a logical strategy in a lead optimization campaign to further enhance these properties.

In a study on potent growth inhibitors of drug-resistant bacteria, pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group showed significant activity.[13][14] The hydrophobic nature of the bis-fluorinated phenyl ring was found to be a key contributor to the antimicrobial potency.[14] A similar strategy employing the even more lipophilic bis(trifluoromethoxy)phenyl group could potentially lead to compounds with enhanced cell penetration and efficacy against challenging bacterial strains.

Conclusion and Future Outlook

The 3,5-bis(trifluoromethoxy)phenyl moiety is a powerful tool for medicinal chemists aiming to overcome challenges related to metabolic instability and poor membrane permeability. Its strong electron-withdrawing character and significant lipophilicity provide a unique handle for fine-tuning the ADME and pharmacodynamic properties of lead compounds. The synthetic protocols detailed herein, based on robust Suzuki-Miyaura and Buchwald-Hartwig couplings, offer reliable and versatile methods for its incorporation into a wide range of molecular scaffolds. As the demand for drugs with improved pharmacokinetic profiles continues to grow, the strategic application of unique fluorinated motifs like the 3,5-bis(trifluoromethoxy)phenyl group will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Hangzhou Top Chemical Co., Ltd. (2026, January 16). The Power of 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate in Modern Synthesis. Retrieved from [Link]

-

Al-dujaili, L. J., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. Available at: [Link]

- Google Patents. (n.d.). SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.

-

Hernández-Vázquez, E., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

-

Al-dujaili, L. J., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. Available at: [Link]

-

Jana, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. Available at: [Link]

-

ResearchGate. (n.d.). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. Retrieved from [Link]

-

Leroux, F. R., et al. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

Hangzhou Top Chemical Co., Ltd. (n.d.). The Impact of Bis(trifluoromethyl)phenyl Group in Organic Synthesis. Retrieved from [Link]

-

Hernández-Vázquez, E., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Available at: [Link]

-

ResearchGate. (n.d.). Trifluoromethylated bioactive molecules and the construction of.... Retrieved from [Link]

-

ResearchGate. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Retrieved from [Link]

-

Journal of the American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

IUCr Journals. (n.d.). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

-

MDPI. (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of (3,5-Bis(trifluoromethoxy)phenyl)methanol in Advanced Multi-Step Synthesis

Application Note & Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: A Fluorinated Building Block for Enhanced Molecular Properties

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and biological properties. The reagent (3,5-Bis(trifluoromethoxy)phenyl)methanol stands out as a key intermediate designed for this purpose. Its two trifluoromethoxy (-OCF₃) groups, positioned at the meta positions of the benzene ring, impart unique electronic characteristics that can significantly enhance metabolic stability, binding affinity, and lipophilicity of target molecules.[1][2][3] This guide provides a comprehensive overview of the applications of (3,5-bis(trifluoromethoxy)phenyl)methanol, complete with detailed protocols for its use as a versatile reagent in multi-step synthesis.

The trifluoromethoxy group is a fascinating substituent that is more lipophilic and a stronger electron-withdrawing group than its more commonly used counterpart, the trifluoromethyl (-CF₃) group.[2][4] This strong inductive effect deactivates the benzyl position to a greater extent, influencing the reactivity and stability of derivatives in a predictable manner. These properties make (3,5-bis(trifluoromethoxy)phenyl)methanol an invaluable tool for chemists aiming to fine-tune the attributes of complex molecules.

Core Applications in Multi-Step Synthesis

(3,5-Bis(trifluoromethoxy)phenyl)methanol is primarily employed in two key roles:

-

As a precursor to the highly reactive 3,5-bis(trifluoromethoxy)benzyl bromide: This transformation converts the relatively stable alcohol into a potent electrophile, ready for introduction into a target molecule via nucleophilic substitution.

-

As a protecting group for alcohols: The corresponding 3,5-bis(trifluoromethoxy)benzyl (BTFMB) ether offers a stable protecting group that can be removed under specific conditions, often with orthogonality to other protecting groups.

The electron-withdrawing nature of the two -OCF₃ groups is central to the utility of this reagent. It modulates the reactivity of the benzylic position, making the corresponding benzyl ether more stable under certain conditions compared to a standard benzyl ether, yet susceptible to specific deprotection strategies.

Synthesis and Key Transformations

The multi-step synthetic utility of (3,5-bis(trifluoromethoxy)phenyl)methanol begins with its own preparation and subsequent conversion into more versatile reagents.

Protocol 1: Synthesis of (3,5-Bis(trifluoromethoxy)phenyl)methanol

While commercially available, understanding the synthesis of the title compound from its precursors is valuable. A common route involves the reduction of the corresponding benzoic acid derivative.

Reaction Scheme:

Caption: Reduction of the carboxylic acid to the benzyl alcohol.

Step-by-Step Protocol:

-

Setup: To a dry, inert-atmosphere flask (e.g., argon or nitrogen), add 3,5-bis(trifluoromethoxy)benzoic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF, ~1.5 eq), dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol, followed by water.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: Conversion to 3,5-Bis(trifluoromethoxy)benzyl Bromide

The conversion of the benzyl alcohol to the corresponding bromide is a key step to enable its use as an alkylating agent. The Appel reaction is a reliable method for this transformation.

Reaction Scheme:

Sources

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Scaling the Synthesis of (3,5-Bis(trifluoromethoxy)phenyl)methanol

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of (3,5-Bis(trifluoromethoxy)phenyl)methanol. This key intermediate is vital in the development of advanced pharmaceutical and agrochemical compounds, where its unique trifluoromethoxy groups can enhance biological activity and metabolic stability[1]. However, transitioning its synthesis from the bench to a pilot or production scale introduces significant challenges.

This guide is structured to provide direct, actionable solutions to the common issues encountered during scale-up. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system built on a foundation of robust scientific principles.

Section 1: Strategic Synthesis Route Selection for Scale-Up

Choosing the right synthetic pathway at the outset is critical for a successful scale-up campaign. The two most viable routes to (3,5-Bis(trifluoromethoxy)phenyl)methanol are:

-

Route A: Grignard Reaction: Formation of a Grignard reagent from 3,5-Bis(trifluoromethoxy)bromobenzene followed by formylation.

-

Route B: Aldehyde Reduction: Reduction of the commercially available 3,5-Bis(trifluoromethoxy)benzaldehyde using a hydride source.

The choice between these routes is not trivial and depends heavily on available equipment, safety infrastructure, and cost considerations.

Comparative Analysis of Synthesis Routes

| Feature | Route A: Grignard Reaction | Route B: Aldehyde Reduction | Rationale & Justification |

| Safety | Lower | Higher | Grignard reactions are notoriously exothermic and difficult to initiate, posing a significant risk of runaway reactions at scale[2][3][4][5]. Sodium borohydride (NaBH₄) reduction is also exothermic but generally more predictable and controllable[6]. |

| Process Control | Difficult | Moderate | Grignard initiation can be unpredictable, leading to dangerous accumulation of unreacted halide[4]. Reductions with NaBH₄ are typically more straightforward to monitor and control via reagent addition rate. |

| Starting Material Cost | Moderate-High | High | 3,5-Bis(trifluoromethoxy)bromobenzene is a specialty chemical. The corresponding benzaldehyde is often more expensive but leads to a more direct, higher-yielding step. |

| Atom Economy | Lower | Higher | The reduction route is a direct conversion, whereas the Grignard route involves the formation and subsequent reaction of the organometallic species, with magnesium salts as byproducts. |

| Scalability | Challenging | More Favorable | The inherent safety risks and initiation issues of Grignard reactions make them challenging to scale safely[7]. Reductions are more commonly and readily scaled in the pharmaceutical industry. |

Decision Workflow: Choosing Your Synthesis Path

The following workflow can guide your decision-making process based on your operational capabilities.

Caption: Decision workflow for selecting a synthesis route.

Section 2: Troubleshooting Guide: Aldehyde Reduction Route (Recommended for Scale-Up)

This section addresses common problems when scaling the reduction of 3,5-Bis(trifluoromethoxy)benzaldehyde with sodium borohydride (NaBH₄).

Q1: The reduction is proceeding very slowly or appears stalled. What is the cause and how can I fix it?

-

Underlying Cause: This issue typically stems from three factors: (1) poor quality or passivated sodium borohydride, (2) insufficient temperature, or (3) an inappropriate solvent system that limits the solubility or reactivity of the borohydride.

-

Troubleshooting Steps:

-